molecular formula C15H18N4O2 B2687837 N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-(pyridin-3-yl)acetamide CAS No. 1704621-24-8

N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-(pyridin-3-yl)acetamide

Cat. No.: B2687837
CAS No.: 1704621-24-8
M. Wt: 286.335
InChI Key: RWAUHOXOLSAQBT-UHFFFAOYSA-N
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Description

N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-(pyridin-3-yl)acetamide is a compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological activities, including antileishmanial, antimalarial, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-(pyridin-3-yl)acetamide can be achieved through a series of chemical reactions involving pyrazole and pyridine derivatives. One common method involves the reaction of α-bromoketones with 2-aminopyridine under different reaction conditions . The reaction can be carried out in toluene with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents, resulting in the formation of N-(pyridin-2-yl)amides . The reaction conditions are mild and metal-free, making it an efficient and environmentally friendly method.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, can further improve the industrial production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-(pyridin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-(pyridin-3-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-(pyridin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of enzymes or receptors involved in the biological processes of pathogens, leading to their inactivation or death. For example, pyrazole derivatives have been shown to inhibit the enzyme dihydrofolate reductase (DHFR), which is essential for the survival of certain parasites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-(pyridin-3-yl)acetamide is unique due to its specific combination of pyrazole and pyridine moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[1-(oxan-4-yl)pyrazol-4-yl]-2-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c20-15(8-12-2-1-5-16-9-12)18-13-10-17-19(11-13)14-3-6-21-7-4-14/h1-2,5,9-11,14H,3-4,6-8H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWAUHOXOLSAQBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=C(C=N2)NC(=O)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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